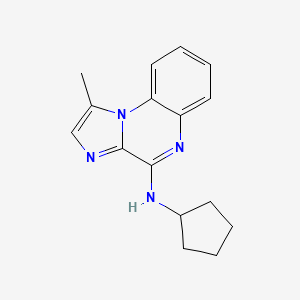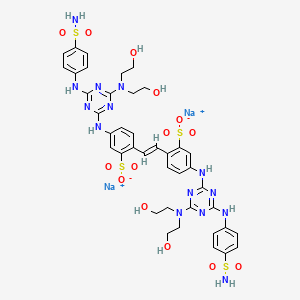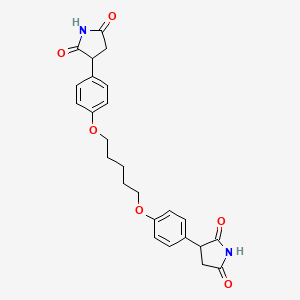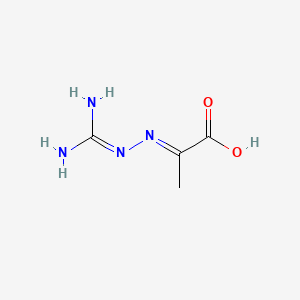
Pyruvic acid guanylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyruvic acid guanylhydrazone is a derivative of pyruvic acid, which is an important intermediate in various metabolic pathways. This compound is known for its potential biological activities, including anticancer and anti-inflammatory properties. This compound has garnered interest in scientific research due to its unique chemical structure and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
Pyruvic acid guanylhydrazone can be synthesized through the reaction of pyruvic acid with guanylhydrazine. The reaction typically involves the condensation of pyruvic acid with guanylhydrazine hydrochloride in the presence of a suitable solvent, such as ethanol or methanol. The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard chemical engineering techniques. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Pyruvic acid guanylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced hydrazine compounds, and substituted derivatives with different functional groups.
科学的研究の応用
Pyruvic acid guanylhydrazone has several scientific research applications, including:
作用機序
The mechanism of action of pyruvic acid guanylhydrazone involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as deoxyhypusine synthase, which plays a role in cell proliferation and inflammation . By inhibiting these enzymes, this compound can exert its anticancer and anti-inflammatory effects. Additionally, it may interfere with metabolic pathways, leading to altered cellular functions.
類似化合物との比較
Similar Compounds
Aminoguanidine: Another guanylhydrazone derivative with similar biological activities.
CNI-1493 (Semapimod): A synthetic guanylhydrazone with anti-inflammatory properties.
Hydrazine Derivatives: Compounds with similar structural features and biological activities.
Uniqueness
Pyruvic acid guanylhydrazone is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. Its combination of anticancer and anti-inflammatory properties makes it a valuable compound for further research and potential therapeutic applications.
特性
CAS番号 |
6237-78-1 |
|---|---|
分子式 |
C4H8N4O2 |
分子量 |
144.13 g/mol |
IUPAC名 |
(2E)-2-(diaminomethylidenehydrazinylidene)propanoic acid |
InChI |
InChI=1S/C4H8N4O2/c1-2(3(9)10)7-8-4(5)6/h1H3,(H,9,10)(H4,5,6,8)/b7-2+ |
InChIキー |
QSTGHXDDNOESSK-FARCUNLSSA-N |
異性体SMILES |
C/C(=N\N=C(N)N)/C(=O)O |
正規SMILES |
CC(=NN=C(N)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


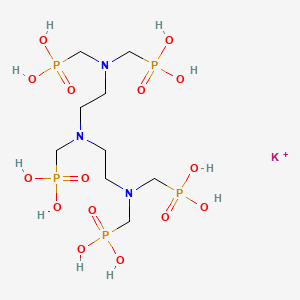
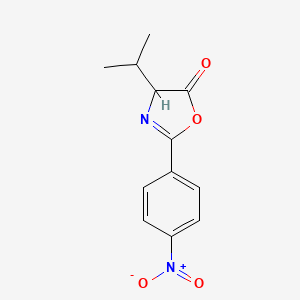
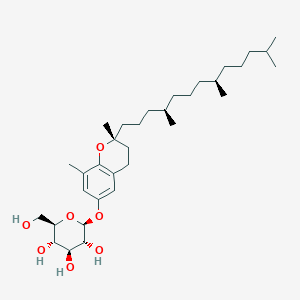
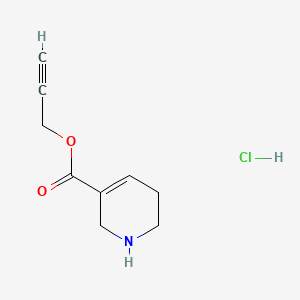
![n-(5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl)methanesulfonamide](/img/structure/B12722737.png)


